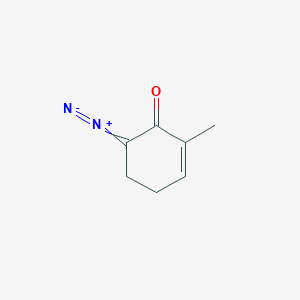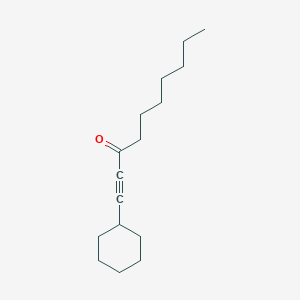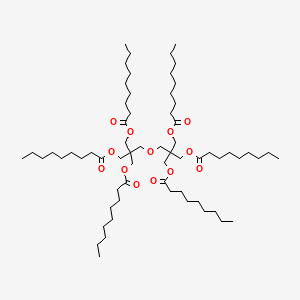![molecular formula C31H31N3O5 B14147324 4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- CAS No. 57100-19-3](/img/structure/B14147324.png)
4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidinone core, an amino group, and a ribofuranosyl moiety protected by triphenylmethyl and isopropylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- typically involves multiple steps, including protection, glycosylation, and deprotection reactions. The starting material is often a ribofuranose derivative, which undergoes protection of the hydroxyl groups using triphenylmethyl chloride and acetone in the presence of an acid catalyst to form the isopropylidene and triphenylmethyl-protected ribofuranosyl intermediate. This intermediate is then glycosylated with a pyrimidinone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride under basic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, dihydropyrimidinone, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar amino group and heterocyclic structure but differ in the ring system and substituents.
Amino-triazoles: These compounds also contain an amino group and a heterocyclic ring but have a different ring structure compared to pyrimidinones.
Indole derivatives: These compounds have a different core structure but can exhibit similar biological activities.
Uniqueness
4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- is unique due to its specific combination of a pyrimidinone core, an amino group, and a ribofuranosyl moiety with protective groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
57100-19-3 |
|---|---|
Molecular Formula |
C31H31N3O5 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
5-[(3aS,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-pyrimidin-6-one |
InChI |
InChI=1S/C31H31N3O5/c1-30(2)38-26-24(37-25(27(26)39-30)23-18-33-29(32)34-28(23)35)19-36-31(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18,24-27H,19H2,1-2H3,(H3,32,33,34,35)/t24-,25?,26-,27+/m1/s1 |
InChI Key |
NMLSDCZQNKIMKU-BKILYWIHSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)C3=CN=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)C3=CN=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14147243.png)
![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)

![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)


![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
